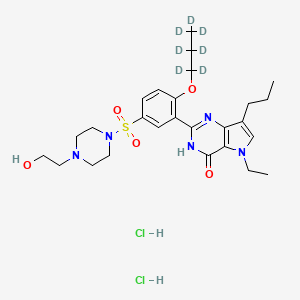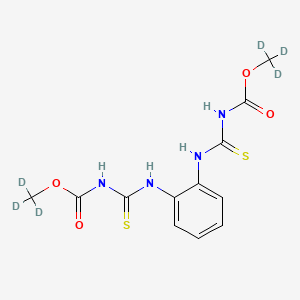
Thiophanate-methyl-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophanate-methyl-d6 is a deuterated analog of thiophanate-methyl, a systemic benzimidazole fungicide. Thiophanate-methyl is widely used in agriculture to control a broad spectrum of fungal diseases in crops. The deuterated version, this compound, is often used in scientific research to study the metabolism and environmental fate of thiophanate-methyl due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiophanate-methyl-d6 can be synthesized through a multi-step process starting from deuterated precursors. The general synthetic route involves the reaction of deuterated o-phenylenediamine with methyl isothiocyanate to form the intermediate, which is then reacted with deuterated methyl chloroformate under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions, such as temperature and pH, are carefully controlled to maximize yield and purity. The final product is purified through crystallization and recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Thiophanate-methyl-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its sulfoxide and sulfone derivatives.
Reduction: It can be reduced to form thiourea derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiourea derivatives, and various substituted this compound derivatives .
Wissenschaftliche Forschungsanwendungen
Thiophanate-methyl-d6 is extensively used in scientific research for various applications:
Chemistry: It is used as an internal standard in analytical chemistry for the quantification of thiophanate-methyl and its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).
Biology: It is used to study the metabolic pathways and degradation products of thiophanate-methyl in biological systems.
Medicine: Research on its potential effects on human health and its role as a model compound for studying the pharmacokinetics of similar fungicides.
Industry: Used in environmental studies to assess the persistence and mobility of thiophanate-methyl in soil and water
Wirkmechanismus
Thiophanate-methyl-d6 exerts its effects by inhibiting the synthesis of β-tubulin, a protein essential for the formation of microtubules. This inhibition disrupts the mitotic process in fungal cells, preventing their division and growth. The primary metabolite, carbendazim, is responsible for this fungicidal activity. Carbendazim binds to β-tubulin, preventing the polymerization of microtubules, which is crucial for cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbendazim: The primary metabolite of thiophanate-methyl, also a benzimidazole fungicide.
Benomyl: Another benzimidazole fungicide with a similar mode of action.
Thiabendazole: A benzimidazole fungicide used to control a wide range of fungal diseases.
Uniqueness
Thiophanate-methyl-d6 is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in analytical studies. This feature is not present in non-deuterated analogs like carbendazim and benomyl .
Eigenschaften
Molekularformel |
C12H14N4O4S2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
trideuteriomethyl N-[[2-(trideuteriomethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C12H14N4O4S2/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22)/i1D3,2D3 |
InChI-Schlüssel |
QGHREAKMXXNCOA-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC([2H])([2H])[2H] |
Kanonische SMILES |
COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


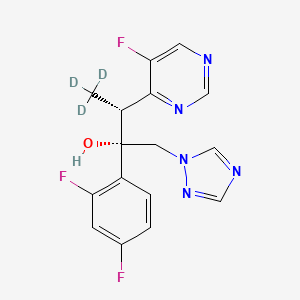



![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)
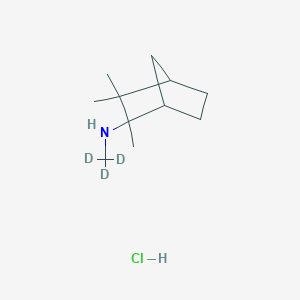
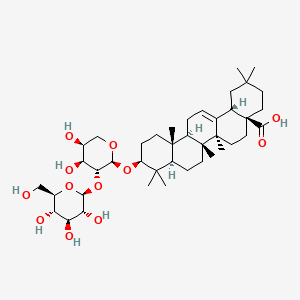
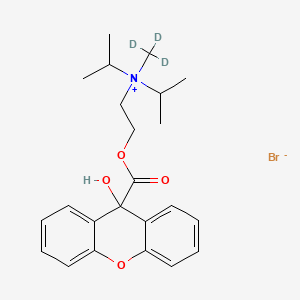
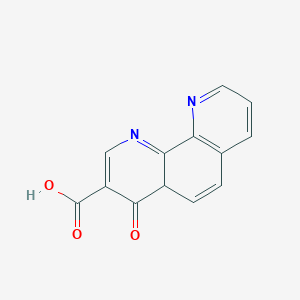
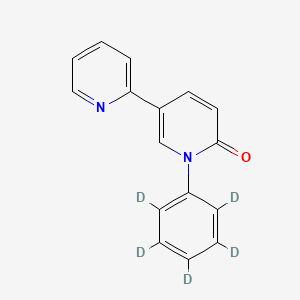
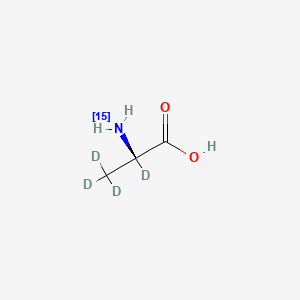
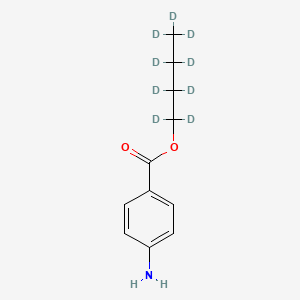
![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)
